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Compound of Interest

Compound Name: N-nitroso-atenolol

Cat. No.: B3025657

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of N-nitroso-atenolol, a
nitrosamine impurity of the beta-blocker atenolol, utilizing nuclear magnetic resonance (NMR)
and mass spectrometry (MS). This guide provides a comprehensive overview of the analytical
methodologies, data interpretation, and experimental protocols crucial for the identification and
characterization of this potentially genotoxic impurity.

Introduction

N-nitroso-atenolol is a nitrosamine drug substance-related impurity (NDSRI) that can form
from the nitrosation of atenolol, a widely prescribed beta-blocker for hypertension and
cardiovascular diseases. Due to the potential carcinogenic risk associated with nitrosamine
impurities, regulatory agencies worldwide have set stringent limits on their presence in
pharmaceutical products. Accurate and robust analytical methods are therefore essential for
the detection, quantification, and structural confirmation of N-nitroso-atenolol to ensure
patient safety.

This guide focuses on the two primary analytical techniques for structural elucidation: Nuclear
Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While mass
spectrometry is highly sensitive for detection and quantification, NMR provides detailed
structural information, confirming the exact position of the nitroso group and the overall
molecular structure.
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Chemical Structure and Properties

o [UPAC Name: 2-(4-(2-hydroxy-3-(isopropyl(nitroso)amino)propoxy)phenyl)acetamide[1][2]
e Chemical Formula: C14H21N30a4[1][2]

e Molecular Weight: 295.33 g/mol [2]

e CAS Number: 134720-04-0[1][2]

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred
method for the sensitive and selective quantification of N-nitroso-atenolol in active
pharmaceutical ingredients (APIs) and finished drug products.[3][4]

Suantitative [

Parameter Value Reference

Protonated Molecular lon

m/z 296.2 [3][5]
[M+H]*+
Major Fragment lon 1 m/z 222 [3]
Major Fragment lon 2 m/z 145 [3]

Experimental Protocol: LC-MS/MS

A typical LC-MS/MS method for the analysis of N-nitroso-atenolol is as follows:
Chromatographic Conditions:
e Column: C18 reversed-phase column.[3][4]

* Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol

(B).[3][4]

e Flow Rate: 0.33 mL/min.[3]
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e Injection Volume: 1 pL.[3]

o Column Temperature: Maintained at an appropriate temperature to ensure good peak shape
and resolution.

o Autosampler Temperature: 10 °C.[3]
Mass Spectrometry Conditions:
 lonization Mode: Positive electrospray ionization (ESI).[3][4]
o Detection Mode: Multiple Reaction Monitoring (MRM).[3][4]
 MRM Transitions:

o Quantifier: m/z 296.2 — 145

o Qualifier: m/z 296.2 — 222

Fragmentation Pathway

The fragmentation of the protonated N-nitroso-atenolol molecule ([M+H]* at m/z 296) in the
collision cell of the mass spectrometer leads to the formation of characteristic product ions. The
major fragment at m/z 145 corresponds to the 4-hydroxy-3-isopropylaminopropoxybenzyl
moiety, while the fragment at m/z 222 is likely formed through the loss of the nitroso group and

subsequent rearrangement.

Loss of NOH
(-31 Da) Fragment lon 1

m/z 222

( N-Nitroso-atenolol [M+H]*+ )
m/z 296
J v

Cleavage Fragment lon 2
m/z 145

Click to download full resolution via product page

Fragmentation pathway of N-nitroso-atenolol in MS/MS.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

While specific, publicly available *H and 3C NMR spectral data for N-nitroso-atenolol is
limited, NMR spectroscopy is a critical tool for its unambiguous structural confirmation.
Certificates of analysis for commercially available N-nitroso-atenolol reference standards
indicate that the structure is confirmed by *H NMR.[1]

Expected 'H and **C NMR Spectral Features

Based on the structure of N-nitroso-atenolol, the following NMR characteristics can be
anticipated:

e H NMR:

o

Signals corresponding to the aromatic protons of the phenyl ring.

o

A characteristic set of signals for the -OCH2-CH(OH)-CHz-N- moiety.

[¢]

Signals for the isopropyl group attached to the nitrogen.

[¢]

A singlet for the methylene protons of the acetamide group.

o

Broad signals for the amide protons.
e B3C NMR:

o Resonances for the aromatic carbons.

[¢]

Signals for the carbons of the propoxy chain.

o

Resonances for the isopropyl carbons.

o

A signal for the carbonyl carbon of the acetamide group.

[¢]

A signal for the methylene carbon of the acetamide group.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b3025657?utm_src=pdf-body
https://www.benchchem.com/product/b3025657?utm_src=pdf-body
https://www.synchemia.com/upload/product_list/N-Nitroso_Atenolol_EP_Impurity_H.pdf
https://www.benchchem.com/product/b3025657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A significant feature in the NMR spectra of N-nitrosamines is the presence of E/Z isomers due
to the restricted rotation around the N-N bond. This can lead to a doubling of some NMR
signals, providing a key indicator of the presence of the nitroso group.

NMR Data for Atenolol (for comparison)

For reference, the unequivocally assigned *H and 13C NMR data for the parent drug, atenolol,
in DMSO-de has been published.[6] This data can serve as a valuable comparison point when
interpreting the spectra of N-nitroso-atenolol. The nitrosation of the secondary amine in
atenolol would be expected to cause significant downfield shifts in the signals of the adjacent
protons and carbons.

Experimental Protocol: NMR

A general protocol for the NMR analysis of a nitrosamine impurity like N-nitroso-atenolol
would involve:

o Sample Preparation: Dissolving a sufficient amount of the isolated impurity in a suitable
deuterated solvent (e.g., DMSO-ds, CDClIs, or Methanol-da).

 NMR Experiments:
o 1D NMR: Standard *H and 3C{*H} experiments to obtain basic spectral information.
o 2D NMR:
= COSY (Correlation Spectroscopy): To establish *H-1H spin-spin coupling networks.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C atoms.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range *H-13C
correlations, which are crucial for assigning quaternary carbons and piecing together
the molecular skeleton.

= NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity
of protons, which can help in assigning the E/Z configuration of the nitrosamine.
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Genotoxicity and Signaling Pathway

N-nitroso-atenolol is considered a genotoxic impurity.[7][8] Studies have shown that N-nitroso
derivatives of beta-blockers, including N-nitroso-atenolol, can induce DNA fragmentation in
hepatocytes.[7][8] This genotoxic effect is believed to occur after metabolic activation.

The general mechanism of genotoxicity for many nitrosamines involves their metabolic
activation by cytochrome P450 (CYP) enzymes. This activation leads to the formation of
unstable intermediates that can alkylate DNA, forming DNA adducts. These adducts can lead

to mutations if not repaired, potentially initiating carcinogenesis.
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Proposed genotoxicity pathway of N-nitroso-atenolol.
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Summary and Conclusion

The structural elucidation of N-nitroso-atenolol relies on the synergistic use of mass
spectrometry and NMR spectroscopy. LC-MS/MS provides the necessary sensitivity for
detection and quantification at trace levels, with characteristic fragmentation patterns
confirming the presence of the nitrosamine. While specific public NMR data is scarce, the
technique is indispensable for the definitive structural confirmation of the impurity, including the
verification of the nitroso group's position and the potential for E/Z isomerism. A thorough
understanding of these analytical techniques and the interpretation of the resulting data is
paramount for ensuring the quality and safety of atenolol-containing drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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